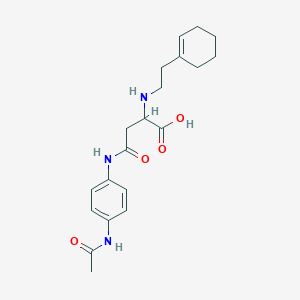

4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid

Description

This compound features a 4-oxobutanoic acid backbone substituted with two distinct amino groups: a 4-acetamidophenyl moiety at position 4 and a 2-(cyclohex-1-en-1-yl)ethyl group at position 2.

Properties

IUPAC Name |

4-(4-acetamidoanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-14(24)22-16-7-9-17(10-8-16)23-19(25)13-18(20(26)27)21-12-11-15-5-3-2-4-6-15/h5,7-10,18,21H,2-4,6,11-13H2,1H3,(H,22,24)(H,23,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYCBFNVOLAVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their properties:

Physicochemical Properties

- Solubility : The acetamido group in the target compound enhances water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ). However, the cyclohexenyl group may reduce aqueous solubility, requiring formulation optimization.

- Stability : Amide bonds (e.g., acetamido) resist hydrolysis, whereas ester-containing analogs () may exhibit lower stability in vivo .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis can be optimized using a stepwise approach:

- Step 1 : React 3-methylidenedihydrofuran-2,5-dione with 4-acetamidoaniline in acetone under ambient conditions to form the core oxoamide structure .

- Step 2 : Introduce the cyclohexenyl ethylamine moiety via nucleophilic substitution or coupling reactions. Adjust solvent polarity (e.g., toluene-methanol mixtures) to enhance solubility of intermediates.

- Critical Factors : Reaction time (1.5–3 hours), stoichiometric ratios (1:1 for limiting reagents), and pH control (neutral to weakly basic) minimize side products. Yields >85% are achievable with rigorous purification (recrystallization or column chromatography) .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., N–C=O at 1.354 Å) and dihedral angles (e.g., 36.4° between phenyl and oxoamine groups) to confirm tautomeric forms .

- NMR/IR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (amide NH), δ 6.7–7.3 ppm (aromatic protons).

- IR : Stretching bands at 1680 cm⁻¹ (C=O, amide) and 1720 cm⁻¹ (carboxylic acid) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 388.18) .

Basic: How can researchers assess purity and identify common impurities?

Methodological Answer:

- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; impurities (<5%) elute earlier than the target compound.

- TLC : Silica gel plates (ethyl acetate/hexane, 7:3) with UV visualization.

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 59.3%, H: 6.2%, N: 10.8%) .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case Study : If NMR suggests a planar amide group but crystallography shows a non-coplanar structure (e.g., dihedral angle >30°), consider dynamic effects in solution (tautomerism or rotational barriers).

- Validation : Perform variable-temperature NMR to detect conformational flexibility. Compare with DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries .

Advanced: What strategies are recommended for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based kinetics (e.g., trypsin-like proteases) with IC₅₀ determination. Include positive controls (e.g., leupeptin) .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Test dose ranges (1–100 µM) and compare to cisplatin.

- Mechanistic Studies : Utilize molecular docking (AutoDock Vina) to predict binding to targets like HDACs or PARP .

Advanced: How to design derivatives to enhance solubility or bioavailability?

Methodological Answer:

- Derivatization :

- Computational Guidance : Calculate logP (AlogPS) and polar surface area (PSA) to prioritize derivatives with PSA >80 Ų for improved aqueous solubility .

Advanced: How to address discrepancies in synthetic yields across studies?

Methodological Answer:

- Root Cause Analysis : Compare protocols (e.g., vs. 11). Variations in solvent (acetone vs. DMF), catalyst use, or workup procedures (e.g., filtration vs. extraction) significantly impact yields.

- Resolution : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). Use DoE (Design of Experiments) to identify critical parameters (e.g., ANOVA for temperature/pH interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.